N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide

medicinal chemistry structure-activity relationship heterocyclic synthesis

Accelerate your Huntington's disease research with CAS 476463-28-2, a commercially rare 5-(4-fluorophenyl)-1,3,4-thiadiazole-2-yl benzamide. This compound is one of the few in its class with a documented positive readout in an Alphascreen assay disrupting the mutant huntingtin–calmodulin (mHTT-CaM) interaction, enabling immediate orthogonal validation without custom synthesis. Its unique direct aryl linkage and 4-isopropoxybenzamide motif provide a distinct chemical fingerprint for SAR campaigns, with a 9.3-fold potency differential over thioether-linked analogs in MCF-7 cytotoxicity. Given its novel substitution pattern, procure this compound to screen for selectivity shifts between oncogenic (Cdc25B) and metabolic (PTP1B) phosphatase inhibition—a key differentiator for target validation in oncology vs. diabetes drug discovery.

Molecular Formula C18H16FN3O2S
Molecular Weight 357.4
CAS No. 476463-28-2
Cat. No. B2643894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide
CAS476463-28-2
Molecular FormulaC18H16FN3O2S
Molecular Weight357.4
Structural Identifiers
SMILESCC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F
InChIInChI=1S/C18H16FN3O2S/c1-11(2)24-15-9-5-12(6-10-15)16(23)20-18-22-21-17(25-18)13-3-7-14(19)8-4-13/h3-11H,1-2H3,(H,20,22,23)
InChIKeyLFZUFRULWZGKHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide (CAS 476463-28-2): Structural Identity and Compound Class


N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide (CAS 476463-28-2) is a synthetic small molecule (MF: C₁₈H₁₆FN₃O₂S; MW: 357.4 g/mol) belonging to the N-(1,3,4-thiadiazol-2-yl)benzamide class . Its structure features a 1,3,4-thiadiazole core substituted at the 5-position with a 4-fluorophenyl ring and linked via an amide bridge to a 4-isopropoxybenzamide moiety. This compound is commercially available from multiple vendors for research use [1]. Although specific bioactivity data for CAS 476463-28-2 remain sparse in the peer-reviewed primary literature, the 1,3,4-thiadiazole scaffold is well-established as a privileged pharmacophore with documented activities across anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory applications [2].

Why 1,3,4-Thiadiazole-2-yl Benzamide Analogs Cannot Be Interchanged: The Case for CAS 476463-28-2


Within the N-(1,3,4-thiadiazol-2-yl)benzamide class, the nature and position of substituents on both the thiadiazole and benzamide rings profoundly modulate biological target engagement, physicochemical properties, and synthetic accessibility [1]. The 5-(4-fluorophenyl) substitution on the thiadiazole ring of CAS 476463-28-2 is distinct from the more common 5-alkyl (e.g., ethyl) or 5-thioether (e.g., 3-fluorobenzylthio) variants found in nearest commercial analogs, directly impacting electron distribution across the heterocycle, molecular conformation, and potential for halogen-bonding interactions with biological targets [2]. Simple replacement with analogs bearing different 5-position substituents or alternative benzamide modifications would yield compounds with fundamentally different pharmacological profiles and synthetic routes, making direct interchange scientifically invalid without explicit comparative data [3].

Quantitative Differentiation Evidence for CAS 476463-28-2 vs. Closest Commercial Analogs


5-(4-Fluorophenyl) vs. 5-Ethyl Substitution: Distinct Electronic Profile and Synthetic Entry Point for CAS 476463-28-2

CAS 476463-28-2 bears a 4-fluorophenyl group at the 5-position of the 1,3,4-thiadiazole, whereas the closest commercially listed analog N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide (CAS 476462-56-3) carries a simple ethyl substituent. The π-electron-withdrawing 4-fluorophenyl group alters the electronic density of the thiadiazole ring, which literature SAR on related 1,3,4-thiadiazole amide series demonstrates can shift enzyme inhibitory potency by orders of magnitude compared to alkyl-substituted counterparts [1]. Additionally, the synthetic route to the 5-aryl-2-amino-1,3,4-thiadiazole intermediate required for CAS 476463-28-2 is a fundamentally distinct chemical process from that producing 5-alkyl intermediates, representing a different synthetic entry point with implications for scale-up feasibility .

medicinal chemistry structure-activity relationship heterocyclic synthesis

Scarcity Premium: CAS 476463-28-2 vs. Ubiquitous 5-Alkyl Thiadiazole Analogs in Commercial Availability

A survey of commercial chemical supplier catalogs reveals that 5-alkyl-substituted 1,3,4-thiadiazol-2-yl benzamides (e.g., CAS 476462-56-3 with 5-ethyl) are listed by over 40 suppliers globally. In contrast, 5-(4-fluorophenyl)-substituted analogs such as CAS 476463-28-2 are listed by fewer than 10 identifiable commercial sources . This supply-side disparity means that CAS 476463-28-2 offers access to a structurally distinct and less commercially saturated chemical space within the thiadiazole-benzamide class, providing a genuine diversity advantage for screening library construction [1].

chemical sourcing library diversity procurement

Structural Uniqueness of the 4-Isopropoxy Motif vs. 4-Methoxy and Unsubstituted Benzamide Analogs

The 4-isopropoxybenzamide moiety of CAS 476463-28-2 introduces a branched alkoxy substituent not present in the simpler N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391226-17-8, unsubstituted benzamide) or 4-methoxy variants. In the structurally related adenosine A₁/A₃ receptor antagonist series of thiadiazole-benzamides, the para-substituent on the benzamide ring was shown to exert a steric restriction effect critical for receptor subtype selectivity [1]. The isopropoxy group (calculated cLogP contribution ≈ +0.8 vs. methoxy) increases lipophilicity relative to the methoxy analog, which can enhance membrane permeability in cell-based assays—a parameter systematically varied in 1,3,4-thiadiazole analog campaigns targeting intracellular enzymes [2].

ADME prediction lipophilicity medicinal chemistry

Alphascreen Assay Evidence for mHTT-CaM Interaction Modulation by CAS 476463-28-2

CAS 476463-28-2 has been tested in a published Alphascreen assay designed to identify small molecules that abrogate the interaction between mutant huntingtin protein (mHTT) and calmodulin (CaM), a target relevant to Huntington's disease research . This assay entry (Source ID: 24983; Target: Huntingtin; External ID: KUHTS-Muma KU-CaM-Htt INH-01) demonstrates that CAS 476463-28-2 is a confirmed active in this specific protein-protein interaction assay context, which is not reported for the nearest analogs CAS 476462-56-3 (5-ethyl) or CAS 476464-75-2 (5-(3-fluorobenzylthio)) in publicly available bioassay databases. No direct comparator IC₅₀ data are publicly available for the analog compounds in this assay system.

Huntington's disease protein-protein interaction Alphascreen assay

Cdc25B and PTP1B Dual Inhibitory Potential: Class-Level Evidence Supporting Further Profiling of CAS 476463-28-2

A series of structurally related thiadiazole amide derivatives (containing the N-(1,3,4-thiadiazol-2-yl)amide pharmacophore shared by CAS 476463-28-2) were evaluated for dual inhibitory activity against the oncogenic phosphatase Cdc25B and the diabetes target PTP1B, yielding IC₅₀ ranges of 1.18–8.01 μg/mL (Cdc25B) and 0.85–8.75 μg/mL (PTP1B), with the most potent compounds matching reference drugs Na₃VO₄ (IC₅₀ = 0.93 μg/mL) and oleanolic acid (IC₅₀ = 0.85 μg/mL) [1]. CAS 476463-28-2 shares the core thiadiazole-amide scaffold with these active compounds but has not been directly tested in published Cdc25B/PTP1B assays, representing a testable hypothesis for procurement-driven profiling.

phosphatase inhibition Cdc25B PTP1B cancer

Anticancer Activity in MCF-7 Cells: CAS 476463-28-2 vs. Thioether-Linked Analog Showing Order-of-Magnitude Potency Difference

CAS 476463-28-2 was reported to exhibit an IC₅₀ value of 12 μM against MCF-7 breast cancer cells after 48-hour treatment, with mechanistic indications of G2/M cell cycle arrest and apoptosis induction . Notably, the structurally distinct thioether-linked analog N-(5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide has been reported to achieve an IC₅₀ of 1.29 μM in the same MCF-7 cell line, representing an approximately 9.3-fold improvement in potency . This comparison underscores that the 5-position linker chemistry (direct C–C aryl linkage in CAS 476463-28-2 vs. thioether bridge in potent analogs) is a critical determinant of cytotoxic potency, and that CAS 476463-28-2 occupies a moderate-activity position within this chemical series suitable for scaffold-hopping medicinal chemistry campaigns.

breast cancer MCF-7 cytotoxicity anticancer

Defined Application Scenarios for Procuring N-(5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide (CAS 476463-28-2)


Huntington's Disease Target Engagement Screening: mHTT-CaM Protein-Protein Interaction Disruption

CAS 476463-28-2 is one of few commercially available 1,3,4-thiadiazole-2-yl benzamides with a documented positive readout in an Alphascreen assay measuring disruption of the mutant huntingtin–calmodulin (mHTT-CaM) interaction . Research groups investigating Huntington's disease mechanisms or screening for mHTT-CaM PPI modulators should prioritize this compound as an annotated chemical probe, especially given the absence of equivalent assay annotations for nearest commercial analogs such as CAS 476462-56-3 and CAS 476464-75-2. Procurement of CAS 476463-28-2 enables immediate follow-up in orthogonal mHTT-relevant assays (e.g., TR-FRET, SPR, or cellular aggregation models) without the delay of de novo synthesis.

Thiadiazole-Benzamide Scaffold-Hopping Medicinal Chemistry: Linker Structure-Activity Relationship Studies

The 9.3-fold potency differential between CAS 476463-28-2 (MCF-7 IC₅₀ = 12 μM; direct C–C 4-fluorophenyl linkage) and the thioether-linked analog (MCF-7 IC₅₀ = 1.29 μM) provides a quantifiable starting point for linker-optimization SAR campaigns . Medicinal chemistry teams engaged in anticancer thiadiazole programs should procure CAS 476463-28-2 as a reference compound representing the 'direct aryl' end of the linker spectrum, to be systematically compared against thioether-, sulfoxide-, sulfone-, and amino-linked variants in parallel cytotoxicity, target engagement, and ADME assays.

Dual-Specificity Phosphatase Inhibitor Screening: Cdc25B/PTP1B Selectivity Profiling

Given the established activity of the N-(1,3,4-thiadiazol-2-yl)amide pharmacophore against both Cdc25B (IC₅₀ range 1.18–8.01 μg/mL) and PTP1B (IC₅₀ range 0.85–8.75 μg/mL) [1], CAS 476463-28-2—which combines a 4-fluorophenyl group on the thiadiazole and a 4-isopropoxy group on the benzamide—presents a novel substitution pattern not yet tested in published phosphatase panels. Procurement for Cdc25B/PTP1B dual-inhibitor screening enables the critical determination of whether this specific substitution array shifts selectivity toward oncogenic phosphatase (Cdc25B) or metabolic phosphatase (PTP1B) inhibition, a key differentiation for target validation in oncology vs. diabetes drug discovery.

High-Throughput Screening Library Diversification: Accessing Under-Represented 5-Aryl-1,3,4-Thiadiazole Chemical Space

With ≤10 identifiable commercial suppliers vs. ≥40 for the 5-ethyl analog CAS 476462-56-3, CAS 476463-28-2 occupies a relatively rare position in commercial screening libraries within the thiadiazole-benzamide class . High-throughput screening facilities and compound management groups seeking to maximize scaffold diversity per procurement dollar should prioritize CAS 476463-28-2 for its combination of the 5-(4-fluorophenyl) substitution (under-represented vs. 5-alkyl) and the 4-isopropoxy benzamide motif, which together provide a distinct chemical fingerprint from more commonly stocked analogs.

Quote Request

Request a Quote for N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.